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Compound of Interest

Compound Name: 10,10-Dimethylanthrone

Cat. No.: B028749 Get Quote

The Strategic Utility of 10,10-Dimethylanthrone:
A Hub for Chemical Innovation
Introduction: In the landscape of synthetic chemistry, certain molecules stand out not for their

final application, but for their potential as versatile starting points. 10,10-Dimethylanthrone
(CAS No. 5447-86-9) is one such scaffold. Characterized by a rigid tricyclic aromatic system

and a reactive ketone functionality, this compound is a valuable building block for a diverse

range of novel molecules.[1][2] The gem-dimethyl group at the C10 position provides steric

hindrance that can influence the stereochemical outcome of reactions, while also enhancing

the solubility of its derivatives in organic solvents—a desirable trait in many applications,

including drug discovery and materials science.[2] This guide provides an in-depth exploration

of the chemical reactivity of 10,10-Dimethylanthrone, complete with detailed protocols for its

derivatization, offering a roadmap for researchers in medicinal chemistry, materials science,

and beyond.

Physicochemical Properties and Handling
A solid understanding of the physical and chemical characteristics of 10,10-Dimethylanthrone
is paramount for its effective utilization.
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Property Value Source

CAS Number 5447-86-9 [1]

Molecular Formula C₁₆H₁₄O [1]

Molecular Weight 222.28 g/mol [1]

Appearance
White to off-white or light

yellow solid/powder
[1][2]

Melting Point 101-103 °C [1]

Purity Typically ≥97% [2]

Handling and Storage: 10,10-Dimethylanthrone should be handled in a well-ventilated area,

wearing appropriate personal protective equipment. It is stable under normal conditions and

should be stored in a cool, dry place away from strong oxidizing agents.

Synthetic Pathways to 10,10-Dimethylanthrone
The accessibility of 10,10-Dimethylanthrone is a key factor in its utility. Several synthetic

routes have been reported, with a common industrial method detailed in Chinese patent

CN105061177A.[3][4] This multi-step synthesis highlights the transformation of readily

available precursors into the target molecule.

A representative synthesis involves the following key transformations:

Friedel-Crafts Alkylation: Reaction of 2-chlorobenzyl chloride with benzene to form o-

chlorodiphenylmethane.

Grignard Reaction: Formation of a Grignard reagent from o-chlorodiphenylmethane.

Addition Reaction: Reaction of the Grignard reagent with acetone.

Hydrolysis and Condensation: To yield 10,10-dimethyl diphenylmethane.[3][4]

Bromination and Hydrolysis: Illuminated bromination followed by hydrolysis to afford 10,10-
Dimethylanthrone.[3]
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Synthesis of 10,10-Dimethylanthrone
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Caption: Synthetic workflow for 10,10-Dimethylanthrone.

Application in Pharmaceutical Synthesis: The Case
of Melitracen
A primary and well-documented application of 10,10-Dimethylanthrone is its role as a key

intermediate in the synthesis of Melitracen, a tricyclic antidepressant. This transformation

hinges on a Grignard reaction at the carbonyl carbon.
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Protocol: Synthesis of Melitracen from 10,10-
Dimethylanthrone
This protocol is based on the established synthetic route to Melitracen.

Step 1: Grignard Reaction and Dehydration

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and

dropping funnel, place magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous

tetrahydrofuran (THF).

Add a small amount of 3-(N,N-dimethylamino)propyl chloride to initiate the Grignard reagent

formation. Once the reaction begins, add the remaining 3-(N,N-dimethylamino)propyl

chloride (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux.

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of

the Grignard reagent.

Cool the Grignard reagent to 0 °C and add a solution of 10,10-Dimethylanthrone (1.0 eq) in

anhydrous THF dropwise.

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3

hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude tertiary alcohol is then subjected to dehydration. Dissolve the crude product in a

suitable solvent such as toluene containing a catalytic amount of p-toluenesulfonic acid.

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry

over anhydrous sodium sulfate, and concentrate to give crude Melitracen free base.

Step 2: Salt Formation

Dissolve the crude Melitracen free base in a minimal amount of a suitable solvent like

isopropanol or acetone.

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

The Melitracen hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize

precipitation.

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield

Melitracen hydrochloride.

Melitracen Synthesis

10,10-Dimethylanthrone

Tertiary Alcohol Intermediate

3-(N,N-dimethylamino)propyl
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Caption: Key steps in the synthesis of Melitracen HCl.

Expanding the Synthetic Toolbox: Novel Derivatives
The true value of 10,10-Dimethylanthrone lies in its potential for derivatization at both the

carbonyl group and the aromatic rings.

Transformations of the Carbonyl Group
The ketone functionality is a versatile handle for a variety of transformations.

The reduction of the carbonyl group to a secondary alcohol opens up new avenues for

derivatization.

Representative Protocol: Reduction with Sodium Borohydride

In a round-bottom flask, dissolve 10,10-Dimethylanthrone (1.0 eq) in a suitable solvent

such as methanol or ethanol.[5][6]

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise with stirring.[7][8]

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours,

monitoring by TLC.

Quench the reaction by the slow addition of water.

Remove the solvent under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield 10,10-dimethyl-9,10-dihydroanthracen-9-ol.

Conversion of the carbonyl to an oxime or hydrazone introduces nitrogen into the scaffold, a

common feature in bioactive molecules.
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Representative Protocol: Oxime Formation

In a round-bottom flask, combine 10,10-Dimethylanthrone (1.0 eq), hydroxylamine

hydrochloride (1.5 eq), and a base such as sodium acetate or pyridine in ethanol.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature.

Pour the mixture into cold water to precipitate the product.

Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a

suitable solvent like ethanol can be performed for further purification.

The Corey-Chaykovsky reaction provides a route to spiro-epoxides, which are valuable

intermediates for further transformations.

Proposed Synthetic Route: Epoxidation

Generate the sulfur ylide in situ by treating trimethylsulfonium iodide (1.1 eq) with a strong

base like sodium hydride in anhydrous DMSO.

Cool the ylide solution to room temperature.

Add a solution of 10,10-Dimethylanthrone (1.0 eq) in anhydrous DMSO dropwise.

Stir the reaction mixture at room temperature overnight.

Pour the reaction mixture into cold water and extract with diethyl ether (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by column chromatography on silica gel to yield the spiro[anthracene-9,2'-

oxirane] derivative.

Functionalization of the Aromatic Rings
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The electron-rich aromatic rings of 10,10-Dimethylanthrone are amenable to electrophilic

aromatic substitution.

Representative Protocol: Friedel-Crafts Acylation

In a flame-dried, three-necked flask, suspend anhydrous aluminum chloride (AlCl₃) (2.2 eq)

in an anhydrous solvent like dichloromethane or 1,2-dichloroethane.[9]

Cool the suspension to 0 °C in an ice bath.

Add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise.

Add a solution of 10,10-Dimethylanthrone (1.0 eq) in the same solvent dropwise,

maintaining the temperature at 0 °C.

After the addition, allow the reaction to stir at room temperature for several hours, monitoring

by TLC.

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated

hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and

brine.

Dry over anhydrous sodium sulfate and concentrate.

Purify the product by column chromatography or recrystallization.
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Derivatization of 10,10-Dimethylanthrone
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Caption: Potential derivatization pathways for 10,10-Dimethylanthrone.

Conclusion
10,10-Dimethylanthrone is a chemical building block with significant untapped potential. While

its role in the synthesis of Melitracen is well-established, its utility extends far beyond this single

application. The strategic derivatization of its ketone functionality and aromatic rings can lead to

a vast array of novel compounds with potential applications in drug discovery, materials

science, and other areas of chemical research. The protocols and synthetic strategies outlined

in this guide provide a foundation for the exploration of this versatile molecule, empowering

researchers to unlock its full potential as a cornerstone for chemical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. nbinno.com [nbinno.com]

3. CN105061177A - Preparation method of 10,10-dimethylanthrone - Google Patents
[patents.google.com]

4. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google
Patents [patents.google.com]

5. chem.libretexts.org [chem.libretexts.org]

6. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b028749?utm_src=pdf-body
https://www.benchchem.com/product/b028749?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-reactivity-10-10-dimethylanthrone-chemists-perspective-dg
https://www.nbinno.com/article/other-organic-chemicals/role-10-10-dimethylanthrone-advanced-materials-synthesis-uq
https://patents.google.com/patent/CN105061177A/en
https://patents.google.com/patent/CN105061177A/en
https://patents.google.com/patent/CN107793302B/en
https://patents.google.com/patent/CN107793302B/en
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/The_Synthesis_and_Characterization_of_Carbonyl_Compounds/2%3A_Reduction_of_Organic_Compounds_(Experiment)
https://web.mnstate.edu/jasperse/Chem365/Sodium-Borohydride.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. organic-synthesis.com [organic-synthesis.com]

8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Utilizing 10,10-Dimethylanthrone as a chemical building
block for novel compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028749#utilizing-10-10-dimethylanthrone-as-a-
chemical-building-block-for-novel-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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